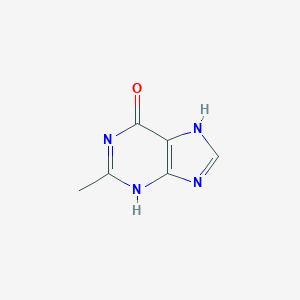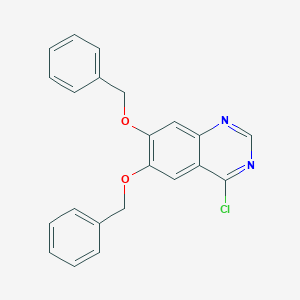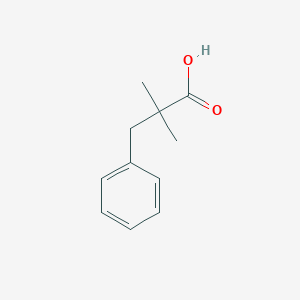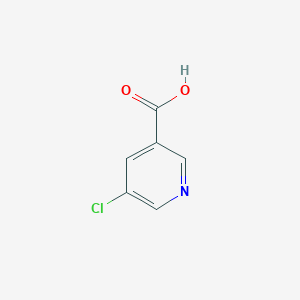
5-Chloronicotinic acid
概要
説明
5-Chloronicotinic acid is a high-quality, certified reference material . It is a white or grayish solid at room temperature, with both alkaline pyridine structure and acidic carboxyl structure . It is used as an intermediate in agricultural and pharmaceutical chemistry, and can be used in the synthesis of pesticide molecules, pyridine nitrogen ligands, and raw materials .
Molecular Structure Analysis
The molecular formula of 5-Chloronicotinic acid is C6H4ClNO2 . It has an average mass of 157.555 Da and a monoisotopic mass of 156.993057 Da .Physical And Chemical Properties Analysis
5-Chloronicotinic acid has a density of 1.5±0.1 g/cm3, a boiling point of 303.7±22.0 °C at 760 mmHg, and a flash point of 137.5±22.3 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .科学的研究の応用
Synthesis and Industrial Applications
5-Chloronicotinic acid and its derivatives have garnered considerable attention as key precursors in the synthesis of pesticides and pharmaceuticals. The chemical's synthesis methods from nicotinic acid have been explored and found to be potentially easy to industrialize, with readily available raw materials and high product yields. These methods hold practical significance, particularly in the synthesis of agrochemicals and pharmaceuticals, including medical antibiotics, anti-cardiovascular drugs, insecticides, and herbicides. 2-Chloronicotinic acid, specifically, has been highlighted for its use in the synthesis of pranoprofen and diflufenican, showcasing its versatility in various industrial applications (Z. Min, 2003), (Bingbing Zhao et al., 2017), (Wang Ping, 2006).
Environmental Analysis
The presence and behavior of 6-Chloronicotinic acid, a degradation product of certain insecticides like imidacloprid and acetamiprid, in the environment have been investigated. A study introduced a method for simultaneous determination of acetamiprid and 6-chloronicotinic acid in environmental samples. This research is crucial for understanding the environmental impact and the degradation pathways of these substances in different matrices, like water bodies (Q. Subhani et al., 2020).
Biocatalysis and Enzymatic Synthesis
Recent studies have underscored the increasing demand for 2-chloronicotinic acid and the need for efficient and green synthesis routes. Amidase-catalyzed hydrolysis of chlorinated nicotinamides has been explored as a promising approach for the enzymatic production of 2-chloronicotinic acid. For instance, a superior amidase from Pantoea sp. demonstrated promising potential for industrial production of 2-chloronicotinic acid, indicating the biocatalytic approach as a viable and environmentally friendly alternative to traditional chemical synthesis methods. The development of these bioprocesses for the production of 2-chloronicotinic acid not only addresses economic and environmental concerns but also provides insights into the structure-function relationships of enzymes involved in the synthesis process (R. Zheng et al., 2018), (Xiao‐Ling Tang et al., 2018).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
5-chloropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLPLVUYPAPCML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60289778 | |
| Record name | 5-Chloronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60289778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloronicotinic acid | |
CAS RN |
22620-27-5 | |
| Record name | 22620-27-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63881 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60289778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloronicotinic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

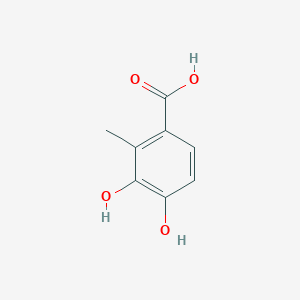
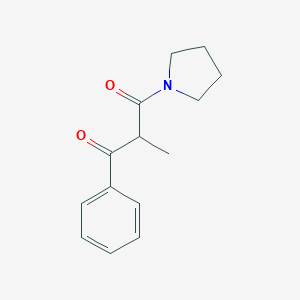
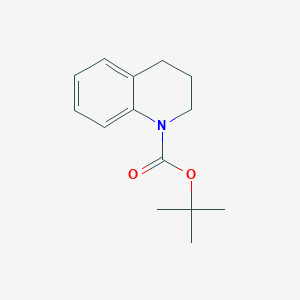

![2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol](/img/structure/B183887.png)
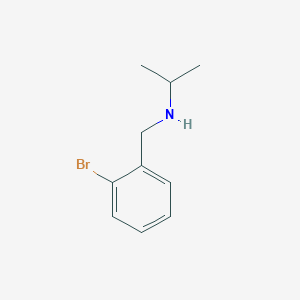
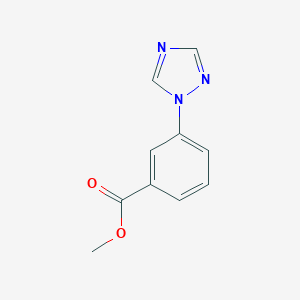

![Methyl 4-[(3-amino-2-pyridinyl)oxy]-benzenecarboxylate](/img/structure/B183893.png)
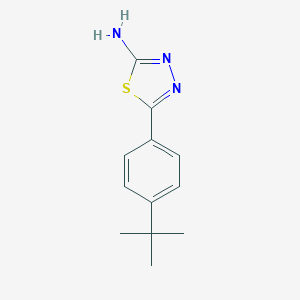
![4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide](/img/structure/B183895.png)
